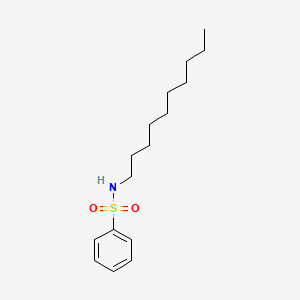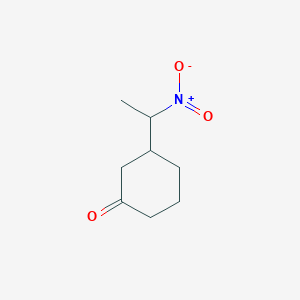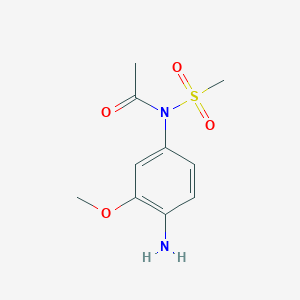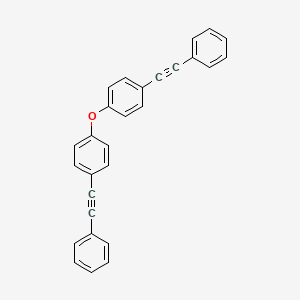
1,1',2-Trimethyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. Bipyridinium compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry . These compounds are often used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Métodos De Preparación
The synthesis of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium can be achieved through various methods. One common synthetic route involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . Industrial production methods often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, as well as metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling .
Análisis De Reacciones Químicas
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reversible one- and two-electron reductions of bipyridinium derivatives are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts . Major products formed from these reactions include conjugated oligomers and polymeric materials containing 4,4’-bipyridine units .
Aplicaciones Científicas De Investigación
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of supramolecular complexes and electrochromic devices . In medicine, bipyridinium compounds are being explored for their potential use in drug delivery systems and as photosensitizers . In industry, they are used in the construction of redox flow batteries and other electrochemical devices .
Mecanismo De Acción
The mechanism of action of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra . These redox processes allow the compound to act as an electroactive material in various applications, such as electrochromic devices and redox flow batteries . The molecular targets and pathways involved in these processes include the electron-rich aromatic diamines and Zincke salts used in its synthesis .
Comparación Con Compuestos Similares
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is unique among bipyridinium compounds due to its specific structure and electrochemical properties. Similar compounds include 2,2’,6,6’-tetramethyl-4,4’-bipyridine and other bipyridine derivatives . These compounds share similar electrochemical properties but differ in their molecular structures and specific applications . For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine is obtained through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
Propiedades
Número CAS |
57432-27-6 |
|---|---|
Fórmula molecular |
C13H16N2+2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2 |
Clave InChI |
UOGPPOHEXIDVSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)




![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

